molecular formula C7H3ClN2O2S B14448996 Benzene, 2-chloro-1-isothiocyanato-3-nitro- CAS No. 77623-74-6

Benzene, 2-chloro-1-isothiocyanato-3-nitro-

Cat. No.: B14448996
CAS No.: 77623-74-6
M. Wt: 214.63 g/mol
InChI Key: HVUUJPVCZRTTFR-UHFFFAOYSA-N
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Description

Benzene, 2-chloro-1-isothiocyanato-3-nitro-: is an aromatic compound with a benzene ring substituted with a chlorine atom, an isothiocyanate group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-1-isothiocyanato-3-nitro- typically involves multiple steps, starting from benzene. The introduction of the nitro group can be achieved through nitration using nitric acid and sulfuric acid. Chlorination can be performed using chlorine gas in the presence of a catalyst like iron(III) chloride. The isothiocyanate group can be introduced through a reaction with thiophosgene or by using a suitable isothiocyanate precursor .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The processes involve careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Scientific Research Applications

Chemistry: Benzene, 2-chloro-1-isothiocyanato-3-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and polymers. Its unique functional groups allow for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of Benzene, 2-chloro-1-isothiocyanato-3-nitro- involves its reactivity towards nucleophiles and electrophiles. The nitro group is a strong electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. The isothiocyanate group can react with nucleophiles to form thiourea derivatives, which are biologically active .

Properties

77623-74-6

Molecular Formula

C7H3ClN2O2S

Molecular Weight

214.63 g/mol

IUPAC Name

2-chloro-1-isothiocyanato-3-nitrobenzene

InChI

InChI=1S/C7H3ClN2O2S/c8-7-5(9-4-13)2-1-3-6(7)10(11)12/h1-3H

InChI Key

HVUUJPVCZRTTFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N=C=S

Origin of Product

United States

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